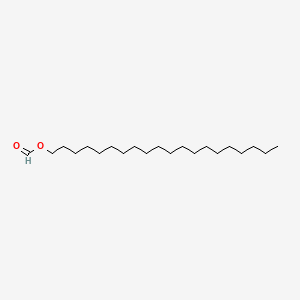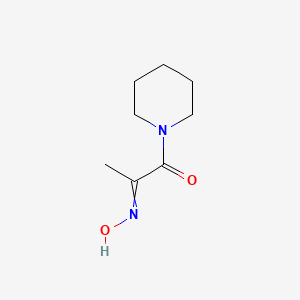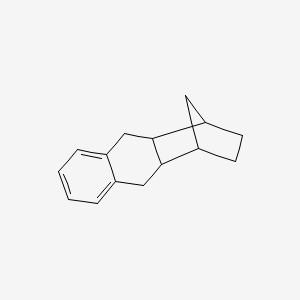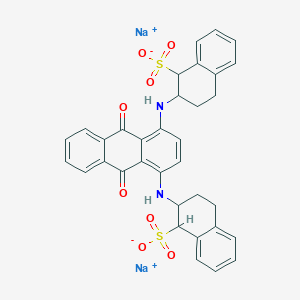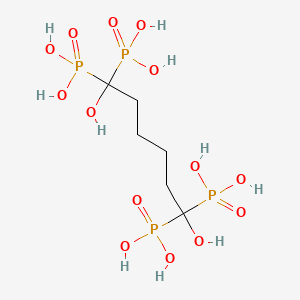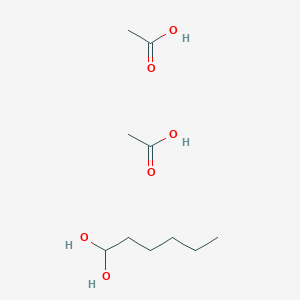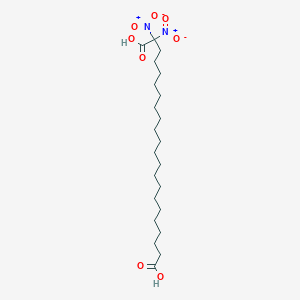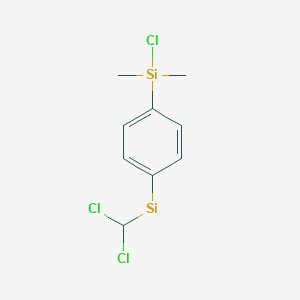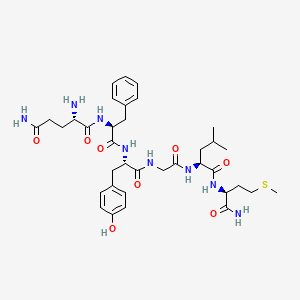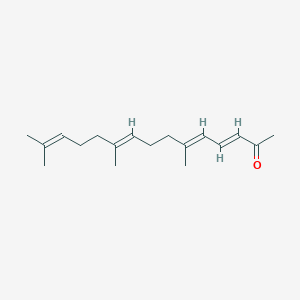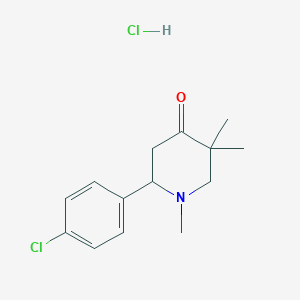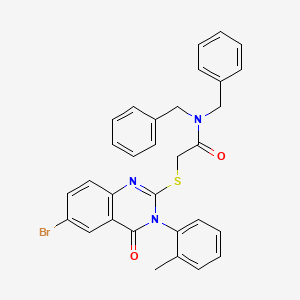![molecular formula C18H16O4 B14480167 2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid CAS No. 65540-46-7](/img/structure/B14480167.png)
2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid is a synthetic organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid typically involves the formation of the benzofuran ring followed by the introduction of the phenoxy and propanoic acid groups. Common synthetic routes include:
Acid-Catalyzed Cyclization: This method involves the cyclization of compounds containing a carbonyl group by dehydration.
Palladium-Catalyzed Ring Closure: This method uses palladium or platinum catalysts to facilitate the ring closure through an intramolecular Wittig reaction.
Intramolecular Friedel–Crafts Reaction: This method involves the cyclization of α-aryloxycarbonyls under acidic conditions.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been employed to construct complex benzofuran ring systems .
化学反応の分析
Types of Reactions
2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
科学的研究の応用
2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran derivative used in the treatment of skin diseases.
Bergapten: A benzofuran derivative with anti-inflammatory properties.
Uniqueness
2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its combination of the benzofuran ring with the phenoxy and propanoic acid groups allows for diverse chemical reactivity and potential therapeutic applications .
特性
CAS番号 |
65540-46-7 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC名 |
2-[3-(1-benzofuran-2-yl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C18H16O4/c1-18(2,17(19)20)22-14-8-5-7-12(10-14)16-11-13-6-3-4-9-15(13)21-16/h3-11H,1-2H3,(H,19,20) |
InChIキー |
ICJKNZIHSYDFFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C2=CC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
